

efficacy of SRX246 compared to balovaptan

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Compound of Interest

Compound Name: SRX246

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An Objective Comparison of **SRX246** and Balovaptan in Modulating the Vasopressin V1a Receptor Pathway

This guide provides a detailed comparison of **SRX246** and balovaptan, two selective vasopressin V1a (V1a) receptor antagonists. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental methodologies, and the underlying signaling pathway.

Mechanism of Action

Both **SRX246** and balovaptan are orally available small molecules designed to antagonize the V1a receptor, a key component of the vasopressin signaling pathway in the brain.^{[1][2]} The vasopressin system is implicated in regulating social behaviors such as stress, anxiety, and aggression.^{[1][3]} By blocking the V1a receptor, these compounds aim to modulate neurotransmission in brain circuits that are dysregulated in various neuropsychiatric disorders.^[4] Balovaptan, for instance, is believed to reduce the activation of brain areas like the hypothalamus and hippocampus, which can be hyperactivated in conditions like Autism Spectrum Disorder (ASD), potentially improving social behavior.^[2]

Clinical Efficacy and Development Status

SRX246, developed by Azevan Pharmaceuticals, has been investigated for the treatment of neuropsychiatric symptoms in several disorders.^{[1][4]} It was granted orphan drug and fast track designations by the U.S. Food and Drug Administration (FDA) for Huntington's disease.^[1] While a Phase 2 trial in Huntington's disease showed some positive signals in reducing aggression, the development program's current status is unclear.^[1]

Balovaptan, developed by Roche, was primarily investigated for the treatment of core symptoms of ASD and received Breakthrough Therapy designation from the FDA based on promising Phase 2 results.^{[2][5]} However, subsequent Phase 3 clinical trials failed to meet their primary endpoints, leading to the discontinuation of its development for ASD.^{[3][6]}

Data Presentation

The following tables summarize the quantitative data from key clinical trials of **SRX246** and balovaptan.

Table 1: **SRX246** Clinical Trial Data

Trial Identifier	Indication	Phase	Number of Participants	Dosage	Primary Endpoint	Key Outcomes
STAIR (NCT02507284)	Huntington's Disease with Irritability	2	106	120 mg or 160 mg twice daily	Safety and Tolerability	<p>Generally safe and well-tolerated. [1][7]</p> <p>Exploratory analysis showed a statistically significant reduction in the proportion of patients with violent behaviors (hitting) in the SRX246 group (from 53% to 37%) compared to placebo (24% to 33%).[1]</p>
(NCT02055638)	Intermittent Explosive Disorder	2	97	Dose escalation	Safety and Tolerability	<p>Generally well-tolerated with no serious adverse events.[1]</p>

Statistically
significant
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SRX246
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measures
of clinical
benefit.[\[1\]](#)

Table 2: Balovaptan Clinical Trial Data

Trial Identifier	Indication	Phase	Number of Participants	Dosage	Primary Endpoint	Key Outcomes
V1ADUCT (NCT03504917)	Autism Spectrum Disorder (Adults)	3	322	10 mg daily	Change from baseline in Vineland-II 2DC score	No statistically significant improvement compared to placebo. [3][8] Mean change in Vineland-II 2DC score was 4.56 for balovaptan and 6.83 for placebo.[8]
aV1ation (NCT02901431)	Autism Spectrum Disorder (Children and Adolescents)	2	167 (primary analysis)	10 mg adult-equivalent dose	Change from baseline on the Vineland-II 2DC score	No statistically significant difference between balovaptan and placebo groups (p=0.91). [9][10]

					Did not meet the primary endpoint. [11] [12]
					However,
					dose-dependent
					improvements were
					observed on the
					Vineland-II Adaptive Behavior Scales composite score. [11]
					[12]

Experimental Protocols

Below are the methodologies for the key clinical trials cited.

SRX246: STAIR Trial (NCT02507284)

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, 12-week, dose-escalation study. [\[7\]](#)[\[13\]](#)
- Participants: 106 adults with early symptomatic Huntington's disease and irritability. [\[7\]](#)
- Intervention: Participants were randomized to receive either **SRX246** (escalating to 120 mg or 160 mg twice daily) or a placebo. [\[7\]](#)
- Primary Outcome Measures: The primary endpoints were the safety and tolerability of **SRX246**. [\[7\]](#)

- Exploratory Outcome Measures: Efficacy was assessed through various scales, including the Unified Huntington's Disease Rating Scale (UHDRS) and patient/caregiver diaries tracking mood, irritability, and aggressive behavior.[1][14]

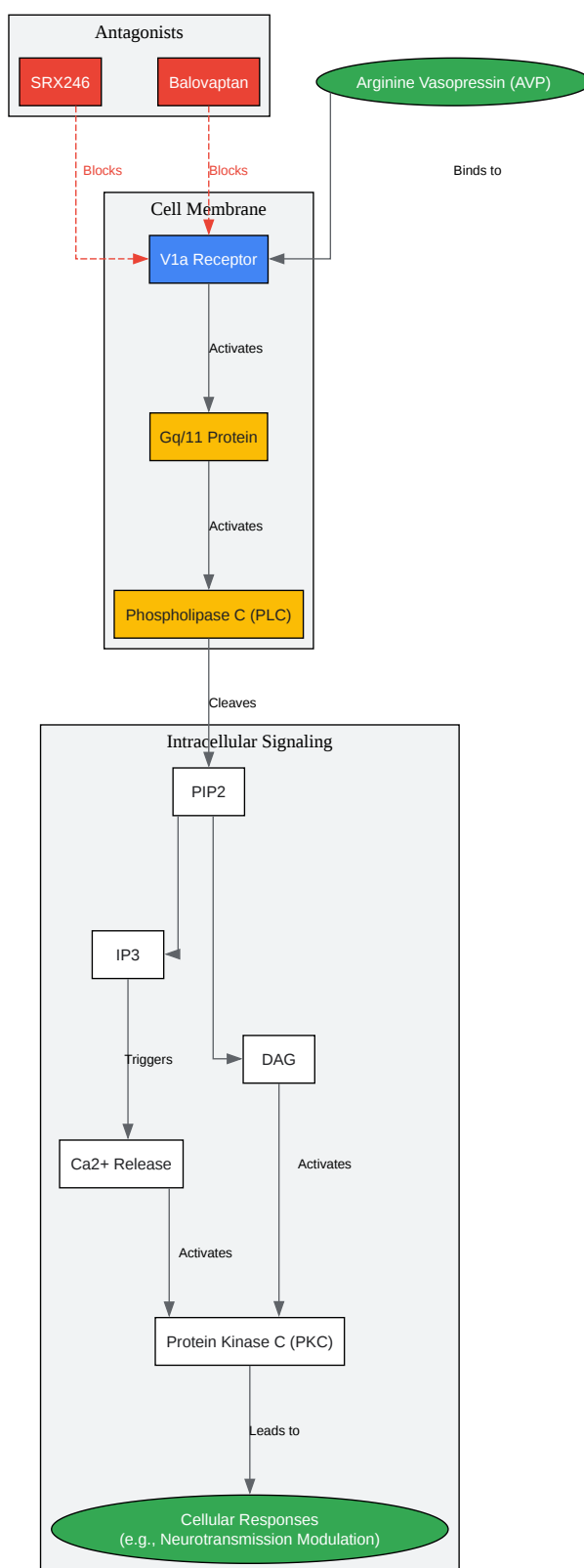
Balovaptan: V1ADUCT Trial (NCT03504917)

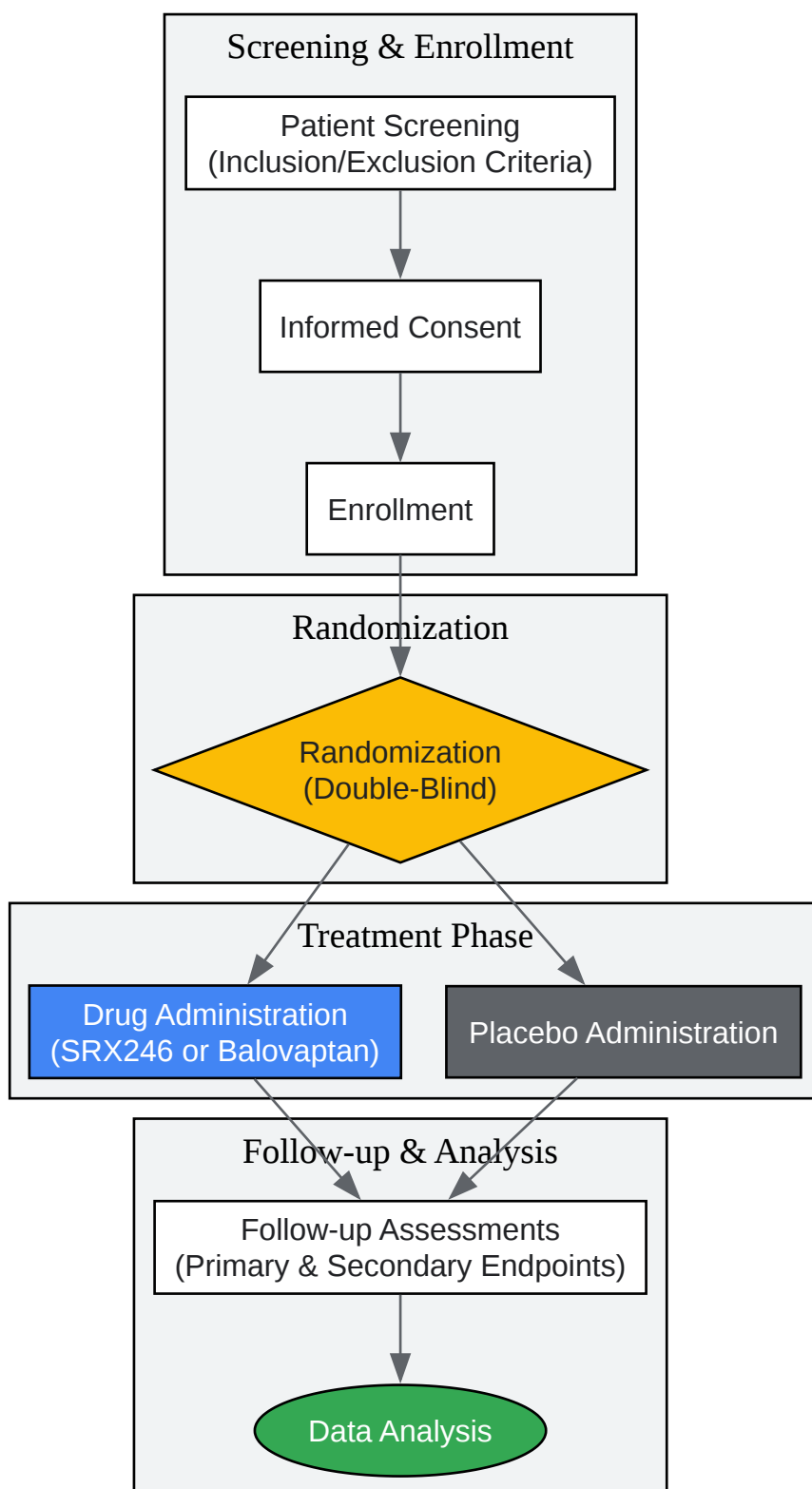
- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, 24-week, parallel-group trial.[3][15]
- Participants: 322 adults (aged 18 years or older) with a diagnosis of moderate-to-severe ASD and an IQ of 70 or higher.[3][8]
- Intervention: Participants were randomized to receive either 10 mg of balovaptan or a placebo daily for 24 weeks.[3][8]
- Primary Outcome Measure: The primary endpoint was the change from baseline in the Vineland Adaptive Behavior Scales, Second Edition (Vineland-II) two-domain composite (2DC) score (socialization and communication) at week 24.[3][8]
- Analysis: The primary analysis was conducted using an Analysis of Covariance (ANCOVA) in the intention-to-treat population.[3] The study was terminated for futility.[3]

Mandatory Visualization

Vasopressin V1a Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of arginine vasopressin (AVP) to the V1a receptor and the antagonistic action of **SRX246** and balovaptan.





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